Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 496028-44-5
VCID: VC20207611
InChI: InChI=1S/C25H21NO3S/c1-3-29-25(28)22-21(18-11-5-4-6-12-18)16(2)30-24(22)26-23(27)20-15-9-13-17-10-7-8-14-19(17)20/h4-15H,3H2,1-2H3,(H,26,27)
SMILES:
Molecular Formula: C25H21NO3S
Molecular Weight: 415.5 g/mol

Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate

CAS No.: 496028-44-5

Cat. No.: VC20207611

Molecular Formula: C25H21NO3S

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate - 496028-44-5

Specification

CAS No. 496028-44-5
Molecular Formula C25H21NO3S
Molecular Weight 415.5 g/mol
IUPAC Name ethyl 5-methyl-2-(naphthalene-1-carbonylamino)-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C25H21NO3S/c1-3-29-25(28)22-21(18-11-5-4-6-12-18)16(2)30-24(22)26-23(27)20-15-9-13-17-10-7-8-14-19(17)20/h4-15H,3H2,1-2H3,(H,26,27)
Standard InChI Key AEHICHRYVXZBQV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure centers on a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:

  • Position 2: A [(naphthalen-1-ylcarbonyl)amino] group, forming a carboxamide linkage.

  • Position 3: An ethyl ester moiety (–COOCH₂CH₃).

  • Position 4: A phenyl ring (–C₆H₅).

  • Position 5: A methyl group (–CH₃).

The molecular formula is C₂₆H₂₂N₂O₃S, yielding a molecular weight of 442.53 g/mol. The naphthalene system introduces significant aromaticity and lipophilicity, which may influence solubility and biological interactions .

Stereoelectronic Properties

  • Aromaticity: The thiophene core contributes electron-rich character, while the naphthalene and phenyl groups enhance π-π stacking potential.

  • Hydrogen Bonding: The carboxamide group (–NHCO–) can act as both a hydrogen bond donor and acceptor, critical for target binding in biological systems .

  • LogP: Estimated ≥4.5 (via computational tools), suggesting high lipid solubility and potential membrane permeability .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a modular approach:

  • Thiophene Core Formation: Utilize the Gewald reaction or cross-coupling strategies to assemble the 2-aminothiophene scaffold.

  • Substituent Introduction: Sequential functionalization via amidation, esterification, and alkylation.

Key Intermediate: Ethyl 2-Amino-5-methyl-4-phenylthiophene-3-carboxylate

A structurally related compound, ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 4815-34-3), serves as a viable precursor . Introducing a methyl group at position 5 could involve:

  • Friedel-Crafts Alkylation: Using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Directed Ortho-Metalation: For regioselective methylation .

Amidation at Position 2

Reacting the intermediate with naphthalene-1-carbonyl chloride under Schotten-Baumann conditions yields the target compound:

C13H12NOS+C11H7COClC26H22N2O3S+HCl\text{C}_{13}\text{H}_{12}\text{NOS} + \text{C}_{11}\text{H}_{7}\text{COCl} \rightarrow \text{C}_{26}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S} + \text{HCl}

This step parallels methodologies described for arylamide derivatives in antimycobacterial agents .

Physicochemical Properties

Experimental Data from Analogs

PropertyEthyl 2-Amino-5-phenylthiophene-3-carboxylate Target Compound (Predicted)
Molecular Weight247.31 g/mol442.53 g/mol
Purity>98.0% (GC)
Melting PointNot reported180–185°C (estimated)
SolubilityDMSO, DMFLow water solubility

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N–H stretch).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and ethyl ester (δ 1.2–4.3 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), thiophene C-S (δ 125–135 ppm) .

Biological Activity and Mechanistic Insights

Cytotoxicity Profile

Analogous compounds show low cytotoxicity (IC₅₀ > 50 μM in Vero cells) , suggesting a favorable therapeutic index.

Applications in Medicinal Chemistry

Drug Development

  • TB Therapeutics: As a DprE1 inhibitor, this compound could address multidrug-resistant TB strains.

  • Structure-Activity Relationship (SAR): Modifications to the naphthalene or ester groups may optimize potency and pharmacokinetics .

Material Science

  • Organic Semiconductors: Thiophene derivatives are explored for charge transport in electronic devices due to their conjugated systems.

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